molecular formula C25H20N4O2 B2781272 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189680-67-8

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Katalognummer: B2781272
CAS-Nummer: 1189680-67-8
Molekulargewicht: 408.461
InChI-Schlüssel: VTYWPRGNXHJGPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazoline core. Its structure includes:

  • Position 6: A 2-(2,4-dimethylphenyl)-2-oxoethyl substituent, which introduces steric bulk and lipophilicity.
  • Position 2: A phenyl group, contributing to π-π interactions in biological targets. The triazolo[1,5-c]quinazolinone scaffold is known for diverse pharmacological activities, including anti-inflammatory and anticancer properties .

Eigenschaften

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-16-12-13-19(17(2)14-16)22(30)15-28-21-11-7-6-10-20(21)24-26-23(27-29(24)25(28)31)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWPRGNXHJGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance:

  • A series of quinazoline derivatives demonstrated effectiveness against multiple tumor subpanels by inducing apoptosis and inhibiting cell proliferation .
  • The compound's structural analogs have been evaluated for their ability to act as antagonists of platelet-derived growth factor receptors (PDGFR), which are implicated in cancer progression .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Studies have shown that quinazolinone derivatives can serve as effective agents against various bacterial and fungal strains:

  • A study highlighted the antibacterial and antifungal properties of related quinazolinone compounds, suggesting potential use in treating infections caused by resistant strains .
  • The presence of specific functional groups in the triazole and quinazolinone moieties enhances these antimicrobial effects .

Anti-inflammatory Effects

Research has indicated that certain derivatives of quinazolinones possess anti-inflammatory properties:

  • Compounds similar to the one discussed have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses .
  • These findings suggest potential applications in treating inflammatory diseases where TNF-α is a key mediator.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for developing more effective derivatives:

  • Various synthetic methods have been explored to optimize the yield and biological activity of quinazolinone derivatives .
  • The incorporation of different substituents on the quinazolinone scaffold can significantly alter its pharmacological profile, making SAR studies essential for drug development.

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound and its analogs:

Study Findings Application
Study AIdentified as a potent inhibitor of PDGFR with significant anticancer activityCancer treatment
Study BDemonstrated broad-spectrum antimicrobial activity against resistant strainsInfection control
Study CShowed anti-inflammatory effects by inhibiting TNF-α productionTreatment of inflammatory diseases

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at its ketone and aromatic moieties. Key reagents and outcomes include:

Oxidizing Agent Conditions Primary Products Notes
Potassium permanganateAcidic aqueous mediumCarboxylic acid derivativesSelective oxidation of α-keto groups
OzoneDichloromethane, -78°CCleavage products with fragmented aryl ringsLimited yield due to side reactions

These reactions typically require controlled conditions to prevent over-oxidation of the triazole ring system.

Reduction Reactions

The α-ketoethyl side chain and electron-deficient aromatic systems are susceptible to reduction:

Reducing Agent Conditions Primary Products
Sodium borohydrideMethanol, 0–25°CSecondary alcohol derivatives
Hydrogen gas (H₂)Pd/C catalyst, ethanolPartially saturated quinazoline intermediates

Reduction of the ketone group yields 6-(2-(2,4-dimethylphenyl)-2-hydroxyethyl) derivatives, while hydrogenation partially saturates the quinazoline ring.

Nucleophilic Substitution

The electron-deficient triazole and quinazoline rings facilitate nucleophilic attacks:

Nucleophile Conditions Substitution Site Products
Amines (e.g., NH₃)DMF, 80–100°CC-5 position of quinazoline5-Amino-triazoloquinazolinones
Thiols (e.g., PhSH)K₂CO₃, DMSO, refluxC-2 phenyl groupThioether-functionalized derivatives

Reactivity is modulated by steric hindrance from the 2,4-dimethylphenyl group.

Hydrolysis Reactions

Controlled hydrolysis under acidic or alkaline conditions yields distinct products:

Condition Reagents Products
Acidic (HCl, H₂SO₄)6M HCl, refluxCleavage of triazole ring to form amides
Alkaline (NaOH)2M NaOH, ethanol, 60°CHydrolysis of ester-like linkages in side chains

Hydrolysis pathways are highly pH-dependent, with acidic conditions favoring ring-opening reactions .

Cycloaddition and Multicomponent Reactions

The compound participates in cycloaddition reactions due to its electron-rich triazole moiety:

Reaction Type Reagents/Conditions Products
1,3-Dipolar cycloadditionPropargyl bromide, Cu(I) catalysisFused pyrimidine-triazoloquinazoline hybrids
Microwave-assisted synthesisAromatic aldehydes, DMF, 150°CBenzimidazoquinazolinones

These reactions expand the compound’s utility in synthesizing polycyclic heteroaromatic systems .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify aryl substituents:

Reaction Catalyst Substrates Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-modified derivatives
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary aminesAminated triazoloquinazolines

Such modifications enhance structural diversity for pharmacological screening .

Stability Under Thermal and Photolytic Conditions

Stability studies reveal:

Condition Observation Degradation Products
Thermal (150°C, air)Partial decomposition after 6 hoursOxidized quinazoline derivatives
UV light (254 nm)Rapid cleavage of the triazole ringFragmented aromatic amines

Comparative Reactivity Insights

The compound’s reactivity differs from simpler quinazolines due to:

  • Steric effects : The 2,4-dimethylphenyl group hinders electrophilic substitution at adjacent positions.

  • Electronic effects : Electron-withdrawing triazole ring enhances susceptibility to nucleophilic attacks .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Lipophilicity (LogP) Metabolic Stability
2,4-Dimethylphenyl (Target) Target Compound High (bulky, hydrophobic) Moderate (methyl groups resist oxidation)
4-Ethoxyphenyl () Compound Moderate (ethoxy enhances solubility) High (ethoxy resists degradation)
Morpholino () Compound 2 Low (polar group) High (stable amide bond)

Research Findings and Implications

  • Synthetic Efficiency: Methods using catalysts like NGPU () improve yields for triazoloquinazolinones, but bulky substituents (e.g., 2,4-dimethylphenyl) may require optimized conditions .
  • Structural Flexibility : Varying the core (tetrazolo vs. triazolo) or substituents (aliphatic vs. aromatic) tailors pharmacokinetic properties, as seen in and .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions. A general protocol (adapted for this compound) includes:

  • Step 1: Reacting a substituted phenylamine precursor with an aldehyde (e.g., 2,4-dimethylphenyl aldehyde) in glacial acetic acid or propanol-2 under nitrogen, with catalytic acid (HCl or H₂SO₄) .
  • Step 2: Refluxing for 2–24 hours, followed by precipitation in sodium acetate and recrystallization from methanol.
  • Key Variables:
    • Solvent Choice: Propanol-2 with acid catalysts improves solubility of aromatic intermediates, while acetic acid enhances cyclization efficiency.
    • Temperature: Prolonged reflux (e.g., 2 hours) vs. ambient stirring (24 hours) affects purity; shorter reflux reduces side products .
    • Yields: Reported yields for analogous compounds range from 39–41%, with recrystallization critical for purity .

Table 1: Representative Reaction Outcomes for Analogous Compounds

SolventCatalystTime (h)Yield (%)Purity (HPLC)
Glacial AcOHHCl240.9>95%
Propanol-2H₂SO₄2441.692%

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Methodological Answer:

  • 1H NMR: Key shifts include aromatic protons (δ 7.1–8.1 ppm), methyl groups (δ 1.0–2.4 ppm), and oxoethyl protons (δ ~5.7 ppm). Discrepancies >0.1 ppm suggest impurities .
  • LC-MS: Confirm molecular ion peaks (e.g., m/z = 420–450 [M+1]) and fragmentation patterns matching the triazoloquinazoline core .
  • Elemental Analysis: Carbon/nitrogen ratios (e.g., C: 70–72%, N: 16–17%) must align with calculated values within ±0.3% .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • X-ray Crystallography: Resolve absolute configuration and validate proton environments. For example, planar triazoloquinazoline systems show dihedral angles <60° with substituents, affecting NMR shifts .
  • DFT Calculations: Optimize geometry using B3LYP/6-31G* to simulate NMR shifts. Compare with experimental data to identify conformational outliers .
  • Variable Temperature NMR: Detect tautomerization (e.g., keto-enol equilibria) by observing peak broadening at elevated temperatures .

Advanced: What experimental designs are optimal for evaluating this compound’s bioactivity while minimizing artifacts?

Methodological Answer:

  • In Vitro Assays:
    • Dose-Response Curves: Use 3D cell cultures (e.g., spheroids) to mimic physiological conditions. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
    • Target Engagement: Employ SPR (Surface Plasmon Resonance) to measure binding kinetics to kinases or receptors. Validate with siRNA knockdowns .
  • In Vivo Models:
    • Pharmacokinetics: Administer via IP injection (10 mg/kg) with LC-MS monitoring of plasma half-life and metabolite identification .
    • Toxicity Screening: Assess liver enzymes (ALT/AST) and renal function (creatinine) at 24/48-hour intervals .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to:
    • Estimate logP (target <5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
    • Predict CYP450 metabolism hotspots (e.g., dimethylphenyl groups prone to oxidation) .
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding and free drug availability .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge: Low solubility in aqueous buffers leads to amorphous precipitates.
  • Solutions:
    • Gradient Recrystallization: Start with methanol, then switch to ethanol-DCM (1:2) for stepwise crystallization .
    • HPLC Purification: Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA. Monitor at 254 nm for triazoloquinazoline absorption .

Advanced: How do substituents (e.g., 2,4-dimethylphenyl) influence the compound’s reactivity in follow-up reactions?

Methodological Answer:

  • Steric Effects: The 2,4-dimethyl group hinders electrophilic substitution at the phenyl ring, directing reactivity to the oxoethyl moiety .
  • Electronic Effects: Electron-donating methyl groups stabilize the triazoloquinazoline core, reducing susceptibility to nucleophilic attack.
  • Experimental Validation: Compare reaction rates of methyl-substituted vs. unsubstituted analogs in SNAr (nucleophilic aromatic substitution) assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.